molecular formula C16H11NO4 B13996336 3H-inden-1-yl 4-nitrobenzoate CAS No. 53820-85-2

3H-inden-1-yl 4-nitrobenzoate

Cat. No.: B13996336
CAS No.: 53820-85-2
M. Wt: 281.26 g/mol
InChI Key: VONKAHOYJCNYBE-UHFFFAOYSA-N
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Description

3H-Inden-1-yl 4-nitrobenzoate is an aromatic ester comprising a 4-nitrobenzoate group esterified to a 3H-inden-1-yl moiety.

Properties

CAS No.

53820-85-2

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

3H-inden-1-yl 4-nitrobenzoate

InChI

InChI=1S/C16H11NO4/c18-16(12-5-8-13(9-6-12)17(19)20)21-15-10-7-11-3-1-2-4-14(11)15/h1-6,8-10H,7H2

InChI Key

VONKAHOYJCNYBE-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 3H-inden-1-yl 4-nitrobenzoate typically involves the esterification of 3H-inden-1-ol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.

Chemical Reactions Analysis

3H-inden-1-yl 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the indene moiety, leading to the formation of corresponding carboxylic acids.

    Reduction: The nitro group in 3H-inden-1-yl 4-nitrobenzoate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens (for halogenation) and sulfonic acids (for sulfonation).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3H-inden-1-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities. Derivatives of 3H-inden-1-yl 4-nitrobenzoate have shown promise in various biological assays, including antimicrobial and anticancer studies.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It is being investigated for its ability to interact with specific biological targets, which could lead to the development of new drugs.

    Industry: In the industrial sector, 3H-inden-1-yl 4-nitrobenzoate is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3H-inden-1-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The indene moiety can also participate in various biochemical pathways, potentially leading to the modulation of enzyme activities and signaling pathways .

Comparison with Similar Compounds

Physical and Chemical Properties

The following table summarizes key properties of 3H-inden-1-yl 4-nitrobenzoate (inferred from analogs) and related compounds:

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Key References
Methyl 4-nitrobenzoate 181.15 95–97 Moderate in ethanol
Ethyl 4-nitrobenzoate ~195.18 (estimated) Not reported Moderate in ethanol
3H-Inden-1-yl 4-nitrobenzoate* ~269.28 (estimated) Likely >100 Low (due to bulkier group) Inferred

*Note: Data for 3H-inden-1-yl 4-nitrobenzoate is extrapolated from structural analogs.

Key Observations :

  • The indenyl group significantly increases molecular weight and likely reduces solubility compared to methyl/ethyl esters.
  • Melting points are expected to rise with molecular complexity, as seen in methyl derivatives ().

Key Observations :

  • Antioxidant Activity: Methyl 4-nitrobenzoate exhibits stronger antioxidant properties than methyl benzoate, attributed to the electron-withdrawing nitro group stabilizing free radicals ().
  • Biodegradation: Nitro groups hinder microbial degradation compared to amino derivatives (). Strain SB4 preferentially degrades 4-aminobenzoate over nitrobenzoate in mixed solutions, suggesting similar persistence for nitro-substituted esters ().

Key Observations :

  • Ultradispersed catalysts and ultrasound improve yields for ethyl derivatives (). Similar methods may apply to indenyl esters.
  • Synthesis of 3H-inden-1-yl 4-nitrobenzoate likely requires specialized conditions due to steric hindrance from the indenyl group.

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